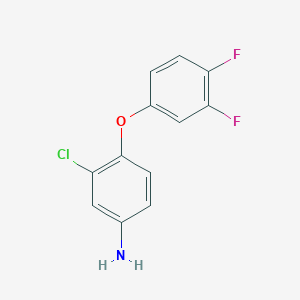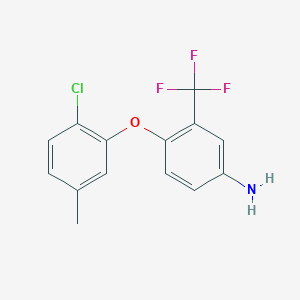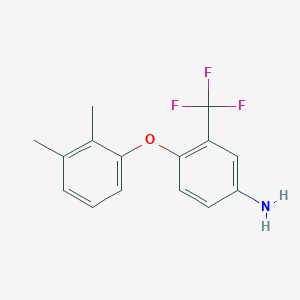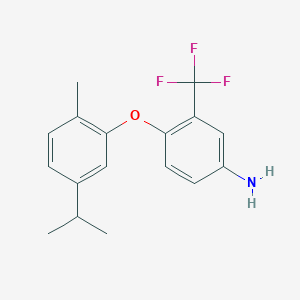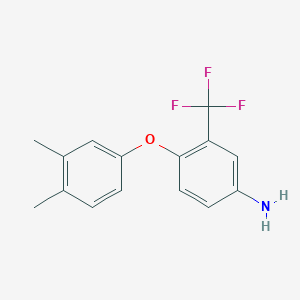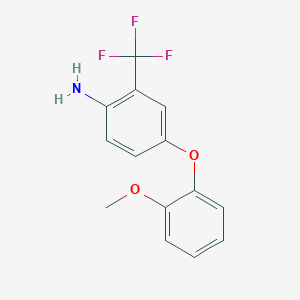
4-(2-Methoxyphenoxy)-2-(trifluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "4-(2-Methoxyphenoxy)-2-(trifluoromethyl)aniline" is a chemical entity that can be associated with various research areas, including the synthesis of liquid crystals, pharmaceuticals, and materials with specific electronic properties. The presence of the trifluoromethyl group suggests potential reactivity and influence on the physical properties of the compound, such as liquid crystalline behavior or electronic characteristics.
Synthesis Analysis
The synthesis of related compounds often involves the introduction of trifluoromethyl groups to enhance certain properties. For instance, the synthesis of 4-octyloxy-N-(benzylidene)aniline derivatives with trifluoromethyl or trifluoromethoxy end groups has been reported to yield compounds with stable smectic B and A phases, indicating the impact of trifluoromethyl groups on liquid crystalline properties . Similarly, the reaction of anilides with phenyliodine(III) bis(trifluoroacetate) has been used to introduce iodophenyl or hydroxy groups depending on the substituents present, demonstrating the versatility of trifluoromethylated anilines in synthetic chemistry .
Molecular Structure Analysis
The molecular structure of compounds similar to "4-(2-Methoxyphenoxy)-2-(trifluoromethyl)aniline" has been studied using various spectroscopic techniques. For example, the crystal and molecular structure of 2-arylseleno-1,3-dithianes, including a derivative with a 4-trifluoromethylphenylseleno group, has been determined, showing the preferred conformation of the arylseleno moiety . This suggests that the trifluoromethyl group can significantly influence the overall molecular conformation, which is crucial for understanding the behavior of such compounds.
Chemical Reactions Analysis
The reactivity of trifluoromethylated anilines is diverse. For instance, the synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline involves high-pressure hydrolysis and reduction reactions, followed by an addition reaction with perfluoro-vinyl-perfluoro-methyl ether . This indicates that trifluoromethyl groups can participate in various chemical reactions, leading to complex molecules with unique properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of trifluoromethylated anilines are influenced by the presence of the trifluoromethyl group. For example, polyimides synthesized with 2,2-bis[4(4-aminophenoxy)phenyl]phthalein-3',5'-bis(trifluoromethyl)anilide exhibit excellent solubility, high glass-transition temperature, and good thermal stability, which are desirable properties for materials used in high-performance applications . The trifluoromethyl group's impact on the liquid crystalline properties, such as the stabilization of monolayer smectic states and high orientational order, has also been noted .
Scientific Research Applications
Liquid Crystal Properties
Research has shown that derivatives of 4-octyloxy-N-(4-substituted benzylidene) aniline, including those with trifluoromethyl groups, exhibit stable smectic B and A phases, demonstrating unique liquid crystalline properties. These derivatives have been synthesized and analyzed for their entropies of phase transitions, microscopic textures, smectic layer spacings, orientational order parameters, and molecular dipole moments. The studies highlight the potential use of such compounds in the development of liquid crystal displays and related technologies (Miyajima, Nakazato, Sakoda, & Chiba, 1995).
Synthesis and Chemical Reactions
A variety of research has been conducted on the synthesis and reactions involving similar aniline derivatives. For instance, the study of reactions with phenyliodine(III) bis(trifluoroacetate) (PIFA) and anilides, including those with trifluoromethyl groups, demonstrated significant findings in organic synthesis (Itoh, Sakamoto, Miyazawa, & Kikugawa, 2002). Additionally, the synthesis of novel electrochromic materials employing nitrotriphenylamine unit as the acceptor and different thiophene derivatives as the donor, which includes similar aniline structures, has shown promise in electrochromic applications (Li, Liu, Ju, Zhang, & Zhao, 2017).
Spectroscopic and Theoretical Study
Studies involving substituted N-phenoxyethylanilines, which are structurally similar to 4-(2-Methoxyphenoxy)-2-(trifluoromethyl)aniline, have provided insights into the vibrational, geometrical, and electronic properties of these compounds. Such research is crucial for understanding the behavior of these compounds under different conditions and can lead to applications in materials science and molecular engineering (Finazzi, Piovoso, Massa, Jubert, Romanelli, Jios, & Autino, 2003).
Other Applications
Further research includes the study of synthesis techniques for related aniline compounds, their potential applications in insecticides, and the exploration of their electro-optic properties. These studies expand the understanding of the chemical and physical properties of aniline derivatives and open up new avenues for their application in various scientific and industrial fields (Zi-qiang, 2007; Gong & Kato, 2004; Suresh et al., 2003).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(2-methoxyphenoxy)-2-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO2/c1-19-12-4-2-3-5-13(12)20-9-6-7-11(18)10(8-9)14(15,16)17/h2-8H,18H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYGSKKBMPZFYCO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=CC(=C(C=C2)N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methoxyphenoxy)-2-(trifluoromethyl)aniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



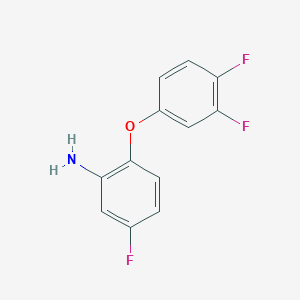
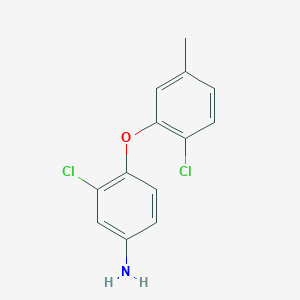
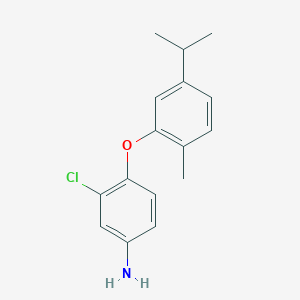
![4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine](/img/structure/B1329083.png)


![Methyl 2-[4-(4-amino-2-chlorophenoxy)phenyl]-acetate](/img/structure/B1329091.png)
